molecular formula C15H16O2S2 B14263724 1,1'-(Propane-1,3-diyldisulfinyl)dibenzene CAS No. 157641-19-5

1,1'-(Propane-1,3-diyldisulfinyl)dibenzene

Cat. No.: B14263724
CAS No.: 157641-19-5
M. Wt: 292.4 g/mol
InChI Key: LACWLBBCHSRDEK-UHFFFAOYSA-N
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Description

1,3-Bis(phenylsulfinyl)propane is an organic compound that features two phenylsulfinyl groups attached to a propane backbone. This compound is known for its flexibility and ability to form coordination polymers, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(phenylsulfinyl)propane can be synthesized through the oxidation of 1,3-bis(phenylthio)propane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoxide groups .

Industrial Production Methods

While specific industrial production methods for 1,3-bis(phenylsulfinyl)propane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(phenylsulfinyl)propane undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide groups to sulfone groups.

    Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylsulfinyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-CPBA in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: 1,3-Bis(phenylsulfonyl)propane.

    Reduction: 1,3-Bis(phenylthio)propane.

    Substitution: Depending on the nucleophile used, various substituted derivatives of 1,3-bis(phenylsulfinyl)propane.

Scientific Research Applications

1,3-Bis(phenylsulfinyl)propane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis(phenylsulfinyl)propane involves its ability to coordinate with metal ions through its sulfoxide groups. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylsulfinyl)butane: Similar structure but with a longer carbon chain.

    1,3-Bis(phenylthio)propane: The reduced form of 1,3-bis(phenylsulfinyl)propane.

    1,3-Bis(phenylsulfonyl)propane: The fully oxidized form of 1,3-bis(phenylsulfinyl)propane.

Uniqueness

1,3-Bis(phenylsulfinyl)propane is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This flexibility makes it a versatile compound in synthetic chemistry and coordination chemistry .

Properties

CAS No.

157641-19-5

Molecular Formula

C15H16O2S2

Molecular Weight

292.4 g/mol

IUPAC Name

3-(benzenesulfinyl)propylsulfinylbenzene

InChI

InChI=1S/C15H16O2S2/c16-18(14-8-3-1-4-9-14)12-7-13-19(17)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

LACWLBBCHSRDEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCCS(=O)C2=CC=CC=C2

Origin of Product

United States

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